molecular formula C26H23FN4O4S B11507285 N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

Cat. No.: B11507285
M. Wt: 506.5 g/mol
InChI Key: IBRQSQHZMJYWDR-UHFFFAOYSA-N
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Description

N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide typically involves multiple steps. One common method starts with the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid. The reaction is carried out in a solvent such as dichloromethane at a low temperature (around 10°C) and involves the use of hydrochloric acid salt of N,N-dimethylaminopropylamine as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-chlorobenzamide
  • N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-bromobenzamide

Uniqueness

N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different halogen atoms.

Properties

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.5 g/mol

IUPAC Name

N-[3-benzyl-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C26H23FN4O4S/c1-35-21-12-10-20(11-13-21)28-23(32)15-22-25(34)30(16-17-6-3-2-4-7-17)26(36)31(22)29-24(33)18-8-5-9-19(27)14-18/h2-14,22H,15-16H2,1H3,(H,28,32)(H,29,33)

InChI Key

IBRQSQHZMJYWDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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